3,4,5-TRIMETHOXY-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE
Description
3,4,5-Trimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide (hereafter referred to as the target compound) is a heterocyclic benzamide derivative featuring a naphthothiazole core linked to a trimethoxy-substituted benzamide moiety. This structure combines a polyaromatic system (naphthothiazole) with electron-rich methoxy groups, which are known to influence pharmacokinetic properties such as lipophilicity and metabolic stability. Its synthesis typically involves condensation reactions starting from hydrazine derivatives, as outlined in Scheme 1 of , which highlights the importance of regioselective cyclization in forming the thiazole ring .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-25-15-10-13(11-16(26-2)19(15)27-3)20(24)23-21-22-18-14-7-5-4-6-12(14)8-9-17(18)28-21/h4-11H,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYQEPLFQVXZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4,5-TRIMETHOXY-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach is the reaction of 2-mercaptoaniline with acid chlorides . Industrial production methods often utilize microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to enhance yield and efficiency .
Chemical Reactions Analysis
3,4,5-TRIMETHOXY-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.
Cyclization: Cyclization reactions can be performed to form additional heterocyclic rings, enhancing the compound’s biological activity
Scientific Research Applications
3,4,5-TRIMETHOXY-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . Additionally, the compound can modulate various signaling pathways, including those involved in inflammation and cancer progression .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The target compound shares structural motifs with several classes of bioactive molecules, including benzamides, thiazoles, and polyaromatic heterocycles. Below is a detailed comparison with key analogs:
Structural Analog: PBX1 (7-(Quinoxalin-2-ylamino)-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-4-one)
- Structural Differences: PBX1 contains a quinoxaline-amino group and a benzopyrrolo-oxazinone core, whereas the target compound features a naphthothiazole and trimethoxybenzamide. The oxazinone ring in PBX1 introduces polarity, contrasting with the lipophilic naphthothiazole in the target compound.
- Functional Implications: PBX1’s quinoxaline moiety may facilitate π-π stacking with nucleic acids or proteins, while the target compound’s trimethoxy groups likely enhance binding to hydrophobic enzyme pockets .
Functional Analog: MIBE (Ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]but-2-enoate)
- Activity Comparison: MIBE acts as a dual antagonist of GPER and estrogen receptors (ER), demonstrating full antagonism .
- Structural Contrast :
- MIBE’s indole and ester groups confer metabolic lability, whereas the target compound’s methoxy substitutions and rigid naphthothiazole may improve stability.
Thiazolopyrimidine Derivatives
- Shared Features :
- Divergence :
Quinoxaline-Benzamide Derivatives ()
- Structural Parallels: Compounds like (5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides share the benzamide backbone but replace the naphthothiazole with thiadiazole-quinoxaline units.
- Functional Differences: Quinoxaline-thiadiazole hybrids may target viral or bacterial enzymes, whereas the target compound’s naphthothiazole could align with anticancer applications .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Discussion
- Structural Determinants of Activity: The trimethoxybenzamide group in the target compound may enhance binding to hydrophobic regions of targets like tubulin or topoisomerases, akin to colchicine derivatives.
- Synthesis Challenges :
- Knowledge Gaps: While MIBE’s dual antagonism is well-documented, the target compound’s specific targets and potency remain unverified. Further studies on its IC50 values and selectivity are critical.
Biological Activity
3,4,5-Trimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of benzamide derivatives characterized by the presence of a naphthalene and thiazole moiety. Its chemical structure can be represented as follows:
This configuration allows for interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cancer progression and other diseases.
Key Mechanisms:
- Inhibition of Kinase Activity: The compound has been shown to inhibit the activity of receptor tyrosine kinases such as EGFR and HER-2, which are critical in cancer cell proliferation and survival. This inhibition is significant in the context of breast cancer treatment .
- Induction of Apoptosis: Studies indicate that this compound can induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) production and cytochrome c release from mitochondria .
- Anti-Angiogenic Effects: It has been demonstrated that the compound can reduce the secretion of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), leading to decreased angiogenesis in tumor models .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies:
- In Vitro Studies: The compound exhibited significant cytotoxicity against breast cancer cell lines (e.g., SK-BR-3 and MCF-7) with IC50 values indicating potent anti-proliferative effects. Notably, it showed minimal toxicity towards normal breast cells (MCF-10A) .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| SK-BR-3 | 0.5 | High sensitivity |
| MCF-7 | 0.7 | Moderate sensitivity |
| MCF-10A | >10 | Low toxicity |
Other Biological Activities
Beyond its anticancer properties, preliminary studies have suggested additional biological activities:
- Antimicrobial Effects: Some derivatives of related compounds have shown potential against various bacterial strains.
- Neuroprotective Properties: Investigations into similar thiazole-containing compounds indicate possible neuroprotective effects.
Case Studies
- Breast Cancer Model: In a xenograft model using SK-BR-3 cells, treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The study highlighted the compound's ability to inhibit angiogenesis effectively while maintaining low toxicity levels .
- Mechanistic Insights: Molecular dynamics simulations have provided insights into the binding affinity of the compound for EGFR and HER-2 receptors. These studies suggest stable interactions that correlate with observed biological activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
